4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
描述
属性
IUPAC Name |
1-methyl-4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-11-8-13(21-16(20-11)25-3)23-4-6-24(7-5-23)15-12-9-19-22(2)14(12)17-10-18-15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYAISROFCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied due to their structural similarity to purines, enabling interactions with biological targets like kinases and receptors. Below is a comparative analysis of key structural features and their implications:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
- Substituent Diversity: The target compound’s piperazinyl linkage and methylsulfanyl group distinguish it from analogs like CAS 878063-77-5, which features a benzylpiperazinyl group and a chloro-methoxyphenyl substituent. These modifications influence solubility, target affinity, and metabolic stability .
- Piperazine vs. Piperidine: Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas piperidine (CAS 339106-50-2) provides a single basic nitrogen, altering pharmacokinetic profiles .
Pharmacological Activity and Mechanisms
Pyrazolo[3,4-d]pyrimidines are renowned for their kinase-inhibitory properties. For example:
- Antitumor Activity: Derivatives with methylsulfanyl groups (e.g., CAS 339106-50-2) exhibit antiproliferative effects against cancer cell lines by targeting ATP-binding pockets in kinases .
- Antimicrobial Potential: Chlorine-substituted analogs (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrate antibacterial activity, likely through interference with nucleic acid synthesis .
- Kinase Selectivity: The piperazinyl group in the target compound may enhance selectivity for kinases like PI3K or mTOR, as seen in structurally related compounds .
准备方法
Pyrazolo[3,4-d]Pyrimidine Core Formation
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine moiety is synthesized via a cyclocondensation reaction. Starting with 5-amino-1-methyl-1H-pyrazole-4-carboxamide, fusion with urea at 180–200°C for 6–8 hours generates the pyrazolo[3,4-d]pyrimidine-4,6-dione intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (110°C, 4 hours) yields 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Urea | 180–200°C | 6–8 h | 70–75% |
| Chlorination | POCl₃, PCl₅ | 110°C | 4 h | 85–90% |
Pyrimidine Ring Functionalization
The 2-(methylsulfanyl)-4-methylpyrimidine segment is prepared via a modified Biginelli reaction. Condensation of thiourea, methyl acetoacetate, and acetyl chloride in ethanol under reflux introduces the methylsulfanyl and methyl groups at positions 2 and 4, respectively. Chlorination at position 6 is achieved using POCl₃, yielding 4-methyl-6-chloro-2-(methylsulfanyl)pyrimidine.
Piperazine Linkage Installation
Nucleophilic Aromatic Substitution
The piperazine bridge is introduced via a two-step substitution sequence. First, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours, selectively substituting the 4-chloro group to form 4-(piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Excess piperazine (2.5 equiv) and triethylamine (TEA) as a base are critical for minimizing di-substitution.
Optimization Insights
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Lower temperatures (<60°C) result in incomplete conversion.
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Solvent polarity (DMF > DMSO) enhances nucleophilicity.
Coupling with Functionalized Pyrimidine
The intermediate 4-(piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes a second nucleophilic substitution with 4-methyl-6-chloro-2-(methylsulfanyl)pyrimidine in refluxing toluene (120°C, 24 hours). Catalytic potassium iodide (KI) accelerates the reaction by facilitating chloride displacement.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines pyrazolo[3,4-d]pyrimidine chlorination and piperazine substitution in a single reactor. After chlorination with POCl₃, the crude product is treated directly with piperazine without isolation, reducing purification steps and improving overall yield (78% vs. 65% in stepwise).
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald–Hartwig amination has been explored for attaching the piperazine moiety. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds at 100°C in dioxane, achieving 72% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.
Analytical Characterization
Structural Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazolo-H), 6.82 (s, 1H, pyrimidine-H), 3.89 (s, 3H, N-CH₃), 3.72–3.68 (m, 4H, piperazine), 2.98–2.94 (m, 4H, piperazine), 2.51 (s, 3H, S-CH₃), 2.34 (s, 3H, C-CH₃).
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¹³C NMR: Peaks at δ 161.2 (C=S), 158.9 (pyrimidine C4), 152.1 (pyrazolo C7a).
High-Resolution Mass Spectrometry (HRMS)
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥98% purity with a retention time of 6.8 minutes.
Challenges and Optimization
Regioselectivity in Substitution
Competing reactions at the 4- and 6-positions of pyrazolo[3,4-d]pyrimidine necessitate careful control of stoichiometry. Using 1.1 equiv of piperazine and slow addition over 2 hours suppresses di-substitution byproducts.
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) improve piperazine solubility, while tertiary amines (TEA, DIPEA) enhance nucleophilicity. Substituting DMF with 1,4-dioxane reduces side reactions but prolongs reaction time.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A pilot-scale process (10 kg batch) achieved 68% overall yield using:
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Piperazine | 32% |
| POCl₃ | 25% |
| Catalysts | 18% |
| Solvents | 15% |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how do structural modifications influence yield?
- Methodology :
- Core Formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives with formamide or urea under reflux conditions .
- Piperazine Substitution : The piperazine ring is introduced via nucleophilic substitution using 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Methylsulfanyl Group Incorporation : Thiolation reactions using methyl disulfide or Lawesson’s reagent are employed, requiring inert atmospheres to prevent oxidation .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) and using high-boiling solvents (e.g., DMF) improves yields to ~60–75% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
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Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methylsulfanyl at δ ~2.5 ppm for S–CH₃) and confirms piperazine linkage (δ 3.2–3.8 ppm for N–CH₂) .
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Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 425.2) and detects fragmentation patterns .
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HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .
Q. What structural features dictate its biological activity?
- Key Features :
- Pyrazolopyrimidine Core : Essential for ATP-binding pocket interactions in kinases .
- Piperazine Linker : Enhances solubility and enables conformational flexibility for target binding .
- Methylsulfanyl Group : Increases lipophilicity (logP ~2.8), improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized for pyrazolopyrimidine core formation?
- Methodology :
- Solvent Selection : Using formic acid instead of formamide reduces side products (e.g., formamide adducts) and increases cyclization efficiency .
- Temperature Control : Maintaining 110–120°C during cyclization minimizes incomplete ring closure .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction rates by 20% in microwave-assisted syntheses .
- Data Analysis : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and adjust heating times (4–6 hrs) .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM for kinase X) may arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) alter competitive inhibition .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Compound Stability : Degradation in DMSO stock solutions (e.g., 10% loss after 1 week at –20°C) impacts potency .
- Resolution : Standardize protocols (e.g., fixed ATP at 50 µM) and validate purity via LC-MS before assays .
Q. What computational methods predict target interactions for this compound?
- Methodology :
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Molecular Docking : AutoDock Vina models binding to kinase ATP pockets (e.g., VEGFR2, PDB ID: 4ASD), with scoring functions (ΔG < –9 kcal/mol) .
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MD Simulations : GROMACS simulations (50 ns) assess piperazine flexibility and ligand-protein stability (RMSD <2 Å) .
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QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) correlate with blood-brain barrier penetration .
Parameter Value Biological Implication Reference Docking Score (VEGFR2) –10.2 kcal/mol High binding affinity predicted logP 2.8 Moderate lipophilicity PSA 85 Ų Favorable for CNS penetration
Key Considerations for Researchers
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